REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH2:12][N:13]3C(=O)C4C(=CC=CC=4)C3=O)=[CH:9]2)=[N:4]1)[CH3:2].NN.O>CO>[CH2:1]([N:3]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH2:12][NH2:13])=[CH:9]2)=[N:4]1)[CH3:2] |f:1.2|
|
Name
|
2-((2-ethyl-2H-indazol-5-yl)methyl)isoindoline-1,3-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1N=C2C=CC(=CC2=C1)CN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
NN.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
ADDITION
|
Details
|
the residual white solid was added 2 M aqueous NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residual oil was diluted with MeOH
|
Type
|
WASH
|
Details
|
the solid phase matrix was rinsed with MeOH (6 mL)
|
Type
|
WASH
|
Details
|
The crude mixture was eluted with 1 M NH3 in MeOH (6 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1N=C2C=CC(=CC2=C1)CN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |